5-(Propan-2-yl)-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is a compound with significant interest in medicinal chemistry due to its potential biological activities. Its systematic name reflects its structural components: an isopropyl group, a pyridine ring, and a pyrazole moiety, which contribute to its chemical properties and biological functions. This compound is classified as a pyrazole derivative, which is known for various pharmacological activities, including anti-inflammatory and anticancer properties.
5-(Propan-2-yl)-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid falls under the category of heterocyclic compounds, specifically pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms. Pyrazoles are further classified based on their substitution patterns and functional groups, with this compound being a 3-carboxylic acid derivative.
The synthesis of 5-(propan-2-yl)-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid can be approached through several synthetic routes. One common method involves the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds under microwave irradiation, which enhances reaction rates and yields .
Technical Details:
The molecular structure of 5-(propan-2-yl)-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid features:
Data:
The structure can be represented using the SMILES notation: O=C(C1=NN(C2=CC=NC=C2)C(C(C)C)=C1)O
.
5-(Propan-2-yl)-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and pyrazoles:
Technical Details:
These reactions often require specific reagents and conditions to optimize yield and selectivity.
The biological activity of 5-(propan-2-yl)-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is primarily attributed to its interaction with specific biological targets:
Data:
Studies indicate that derivatives of pyrazoles can exhibit significant inhibitory effects on tumor necrosis factor-alpha and interleukin levels, suggesting a mechanism involving modulation of inflammatory pathways .
The physical properties of 5-(propan-2-yl)-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid include:
Key chemical properties include:
Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are used to confirm purity and structural integrity .
5-(Propan-2-yl)-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid finds applications in various fields:
This compound exemplifies the versatility of pyrazoles in drug discovery and development, highlighting their importance in modern medicinal chemistry.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0